molecular formula C18H20FN3O4 B1679505 (R)-Ofloxacin CAS No. 100986-86-5

(R)-Ofloxacin

Cat. No.: B1679505
CAS No.: 100986-86-5
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-SNVBAGLBSA-N
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Description

D-Levofloxacin: is a synthetic fluoroquinolone antibacterial agent. It is the levo isomer of ofloxacin and is known for its broad-spectrum antibacterial activity. This compound inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication .

Biochemical Analysis

Biochemical Properties

®-Ofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ®-Ofloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death. The interaction between ®-Ofloxacin and DNA gyrase is highly specific, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

®-Ofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, ®-Ofloxacin can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress and apoptosis in certain cell types. Additionally, ®-Ofloxacin can affect mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of ®-Ofloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymatic activity of these proteins, preventing the relaxation of supercoiled DNA. As a result, DNA replication and transcription are halted, leading to bacterial cell death. The binding interactions between ®-Ofloxacin and these enzymes involve specific amino acid residues in the active site, which form hydrogen bonds and hydrophobic interactions with the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Ofloxacin can change over time. The stability of ®-Ofloxacin is influenced by factors such as pH, temperature, and light exposure. Over time, ®-Ofloxacin can degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that ®-Ofloxacin can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ®-Ofloxacin vary with different dosages in animal models. At therapeutic doses, ®-Ofloxacin effectively treats bacterial infections without causing significant adverse effects. At higher doses, ®-Ofloxacin can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant toxicity. These findings highlight the importance of dose optimization in clinical settings .

Metabolic Pathways

®-Ofloxacin is involved in various metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted in the urine. ®-Ofloxacin can also affect metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in metabolic pathways. This inhibition can disrupt bacterial metabolism, leading to cell death .

Transport and Distribution

®-Ofloxacin is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cell, ®-Ofloxacin can accumulate in specific compartments, such as the nucleus and mitochondria. This localization is essential for its antibacterial activity, as it allows ®-Ofloxacin to interact with its target enzymes .

Subcellular Localization

The subcellular localization of ®-Ofloxacin is critical for its activity and function. It is primarily localized in the cytoplasm, where it can interact with bacterial DNA gyrase and topoisomerase IV. Additionally, ®-Ofloxacin can be targeted to specific compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. These modifications ensure that ®-Ofloxacin reaches its site of action and exerts its antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of D-Levofloxacin involves the use of tetrafluorobenzoic acid as a raw material. The process includes adding a solvent to crude ethyl-2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-hydroxymethylethamino)acrylate, followed by the addition of freezing L-aminopropanol or DL-aminopropanol. The reaction mixture is maintained at 50-90°C while stirring. After cyclization, N-methylpiperazine is added and the mixture is heated to 120-130°C. The reaction solution is then poured into water, stirred, cooled, and filtered. The filtrate is adjusted to pH 7.0 with a basic solution and extracted with an extracting reagent .

Industrial Production Methods: : The industrial production of D-Levofloxacin involves an asymmetric synthesis method that enables mass production. This method reduces production costs and ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: : D-Levofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.

Major Products: : The major products formed from these reactions include various derivatives of D-Levofloxacin, which may have different pharmacological properties .

Scientific Research Applications

Chemistry: : In chemistry, D-Levofloxacin is used as a model compound for studying the structure-activity relationship of fluoroquinolones. It is also used in the development of new synthetic methods and analytical techniques .

Biology: : In biology, D-Levofloxacin is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial DNA replication .

Medicine: : In medicine, D-Levofloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is also used in the treatment of anthrax and plague .

Industry: : In the pharmaceutical industry, D-Levofloxacin is used in the development of new antibacterial agents and in the formulation of various dosage forms .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058715
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-86-5
Record name (+)-Ofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the activity of D-Ofloxacin ((R)-Ofloxacin) compare to that of Levofloxacin (S-Ofloxacin)?

A1: D-Ofloxacin demonstrates significantly lower antibacterial activity compared to Levofloxacin. This difference in activity is attributed to the stereochemistry of the molecules and their interactions with the target enzyme, DNA gyrase. [, , , , ]

Q2: Does the lower activity of D-Ofloxacin make it clinically irrelevant?

A2: While D-Ofloxacin exhibits significantly lower activity than Levofloxacin, researchers have explored its potential use in combination with other antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis strains. []

Q3: What is the primary target of D-Ofloxacin and how does it exert its antibacterial effect?

A3: D-Ofloxacin, like other fluoroquinolones, primarily targets DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to the enzyme-DNA complex and stabilizes a cleavable complex, ultimately inhibiting DNA synthesis and leading to bacterial cell death. []

Q4: Does D-Ofloxacin interact with DNA directly?

A4: Yes, studies indicate that D-Ofloxacin binds to supercoiled DNA, but with a lower binding affinity and cooperativity compared to Levofloxacin. This difference in binding behavior contributes to its reduced potency against DNA gyrase. []

Q5: Have any studies compared the pharmacokinetic profiles of D-Ofloxacin and Levofloxacin?

A5: Yes, research in red seabream (Pagrosomus major) suggests that the two enantiomers exhibit enantioselective pharmacokinetics. D-Ofloxacin demonstrated a longer elimination half-life, higher maximum plasma concentration, and greater area under the concentration-time curve from zero to infinity compared to Levofloxacin. []

Q6: What analytical methods are commonly employed to separate and quantify D-Ofloxacin and Levofloxacin?

A6: Enantioselective high-performance liquid chromatography (HPLC) is widely used for separating and quantifying D-Ofloxacin and Levofloxacin. Chiral stationary phases, such as those containing cyclodextrin derivatives, are often employed for efficient enantiomeric separation. [, , , , ]

Q7: Are there alternative techniques for separating D-Ofloxacin and Levofloxacin?

A7: Yes, besides HPLC, high-performance capillary electrophoresis (HPCE) has also been successfully utilized for separating and analyzing D-Ofloxacin and Levofloxacin. This technique offers high separation efficiency and can be coupled with various detection methods for sensitive analysis. [, ]

Q8: What about quantifying D-Ofloxacin in biological samples like urine?

A8: Ligand exchange chromatography has been successfully applied for directly determining D-Ofloxacin enantiomers in human urine. This method utilizes a C18 column with a mobile phase containing L-phenylalanine and copper sulfate, allowing for sensitive and specific analysis without extensive sample preparation. []

Q9: What is known about the photostability of D-Ofloxacin?

A9: Research suggests that D-Ofloxacin, similar to Ofloxacin, undergoes photodegradation upon exposure to UV irradiation. This degradation process follows an autocatalytic mechanism and can lead to the formation of multiple photoproducts. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.